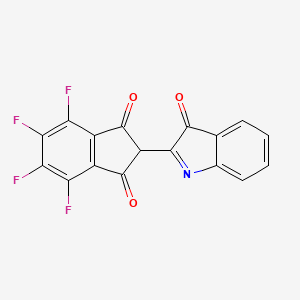![molecular formula C17H16N2OS B15171578 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline CAS No. 945246-57-1](/img/structure/B15171578.png)
4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The thiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the thiazole ring suggests possible applications in treating infections and inflammatory diseases .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]benzoic acid
- 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]phenol
Uniqueness
Compared to similar compounds, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is unique due to the presence of the aniline group, which can participate in a wider range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
945246-57-1 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4 g/mol |
IUPAC名 |
4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-16(11-20-15-9-7-14(18)8-10-15)21-17(19-12)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |
InChIキー |
YGQCIKVXSFTJKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)COC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)

![ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B15171514.png)



![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)

![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)

![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
